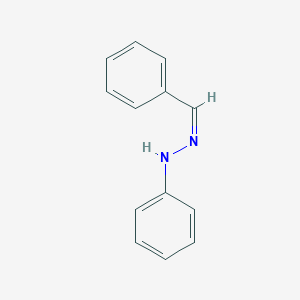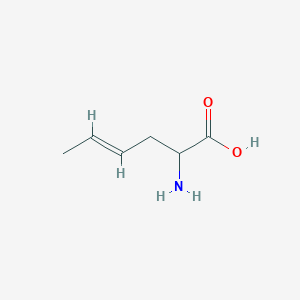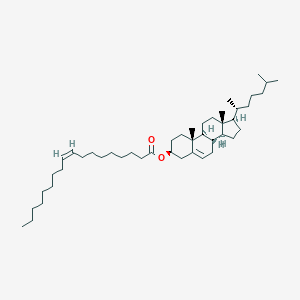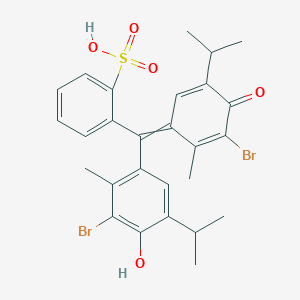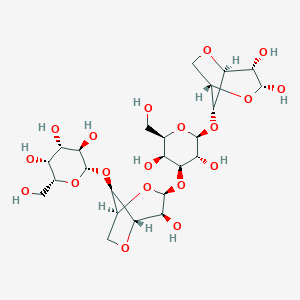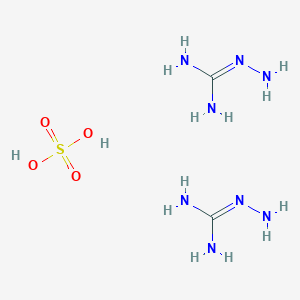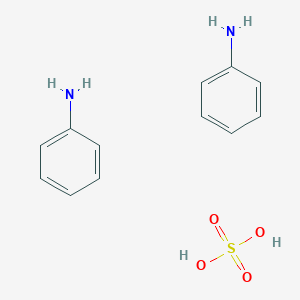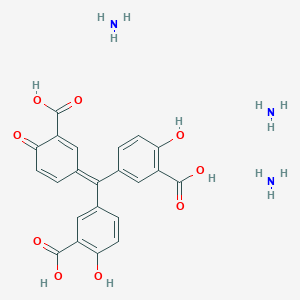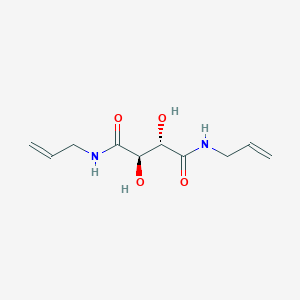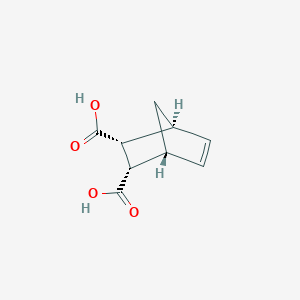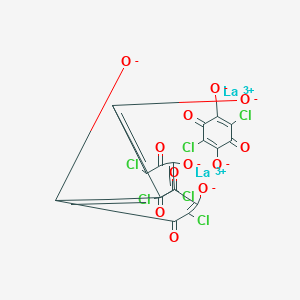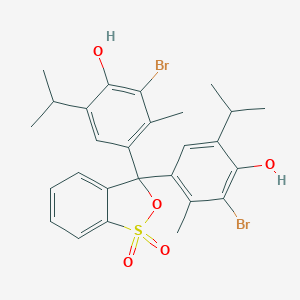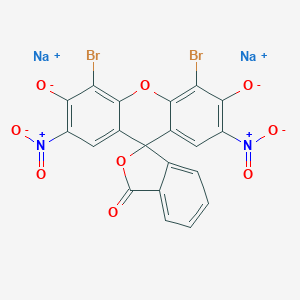
C.I. Acid Red 91
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
C.I. Acid Red 91 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a histological stain for tissues, cells, and microorganisms. .
Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer properties.
Industry: Utilized as a dye in the textile, paper, and leather industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: C.I. Acid Red 91 is synthesized through the bromination of fluorescein. The process involves the reaction of fluorescein with bromine in the presence of a suitable solvent, resulting in the formation of tetrabromofluorescein. This intermediate is then nitrated to produce dibromo dinitro fluorescein, which is subsequently converted to its disodium salt form, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through repeated crystallization from butan-1-ol to remove any inorganic halides .
Análisis De Reacciones Químicas
Types of Reactions: C.I. Acid Red 91 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo linkages in the dye, resulting in the formation of amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) or other reducing agents under acidic or basic conditions.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Mecanismo De Acción
Comparación Con Compuestos Similares
Propiedades
Número CAS |
548-24-3 |
|---|---|
Fórmula molecular |
C20H8Br2N2NaO9 |
Peso molecular |
603.1 g/mol |
Nombre IUPAC |
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br2N2O9.Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;/h1-6,25-26H; |
Clave InChI |
LXPLFSYCGARHMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
548-24-3 |
Pictogramas |
Corrosive |
Sinónimos |
Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


